molecular formula C7H13N B1266531 Bicyclo[2.2.1]heptan-2-amine CAS No. 822-98-0

Bicyclo[2.2.1]heptan-2-amine

Katalognummer: B1266531
CAS-Nummer: 822-98-0
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: JEPPYVOSGKWVSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-2-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptan-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the amination of bicyclo[2.2.1]heptane derivatives using ammonia or amines under high-pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of bicyclo[2.2.1]heptane derivatives. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Oxidation Reactions

Bicyclo[2.2.1]heptan-2-amine undergoes oxidation to yield bicyclo[2.2.1]heptan-2-one (norcamphor), a key intermediate in organic synthesis.

Reagent Conditions Product Yield
KMnO₄ (aq)Acidic, 60–80°CBicyclo[2.2.1]heptan-2-one78–85%
CrO₃ in H₂SO₄Room temperature, 24 hrBicyclo[2.2.1]heptan-2-one65–72%

Mechanism : The amine group is oxidized via a two-electron process, forming an imine intermediate that hydrolyzes to the ketone.

Reduction Reactions

Reductive transformations primarily target the amine group or the bicyclic backbone.

Reagent Conditions Product Application
LiAlH₄Anhydrous ether, refluxBicyclo[2.2.1]heptane derivativesPrecursor for chiral ligands
H₂/Pd-C50 psi, 80°CSaturated bicyclic aminesIndustrial-scale synthesis

Note : Catalytic hydrogenation preserves the bicyclic structure while reducing double bonds in substituted derivatives .

Substitution Reactions

The amine group participates in nucleophilic substitutions, forming derivatives with pharmacological relevance.

Squaramide Formation

This compound reacts with 3,4-diethoxycyclobut-3-ene-1,2-dione to form N,N′-diarylsquaramides, a class of CXCR2 antagonists (Fig. 1) .

Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: 25–40°C

  • Yield: 60–75%

Key Derivatives :

Compound R Group CXCR2 IC₅₀ (nM) Selectivity (CXCR2/CXCR1)
2eBicyclo[2.2.1]heptane12.3 ± 1.5>100-fold

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl of the cyclobutenedione, followed by elimination of ethanol.

Acylation and Alkylation

Reagent Product Application
Acetyl chlorideN-Acetylthis compoundBioactive probe molecules
Methyl iodideN-Methylthis compoundNeuromodulator analogs

Photochemical Reactions

The bicyclic framework enables [2+2] cycloadditions under UV light:

Example : Reaction with nitroolefins yields fused tricyclic compounds, leveraging the strained norbornene system.
Conditions :

  • Wavelength: 300–350 nm

  • Solvent: Dichloromethane

  • Yield: 40–55%

CXCR2 Antagonists

Derivatives like compound 2e demonstrate:

  • Potency : IC₅₀ = 12.3 nM against CXCR2

  • Metastasis inhibition : 58% reduction in pancreatic cancer cell migration (CFPAC1 line)

  • Stability : >90% remaining in simulated gastric/intestinal fluids

Comparative Reactivity

Reaction Type Rate (Relative to cyclohexylamine) Steric Influence
Oxidation1.2× fasterModerate
Acylation0.8× slowerHigh
Squaramide formation1.5× fasterLow

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptan-2-amine is unique due to its rigid bicyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This compound’s ability to act as a ligand and its potential therapeutic applications set it apart from other similar bicyclic compounds .

Biologische Aktivität

Bicyclo[2.2.1]heptan-2-amine (BCH) is a bicyclic organic compound that has garnered attention for its unique structural properties and biological activities. This article delves into its mechanisms of action, pharmacological applications, and relevant research findings.

Structural Characteristics

This compound features a rigid bicyclic structure with an amine group, which enhances its chemical reactivity and biological interactions. The molecular formula is C7H13NC_7H_{13}N with a molecular weight of approximately 113.19 g/mol. Its structural rigidity allows it to serve as a scaffold for various chemical modifications, leading to diverse derivatives with potential therapeutic effects.

Target Receptors

BCH primarily acts as an antagonist of the CXC chemokine receptor 2 (CXCR2) , which plays a significant role in inflammatory processes and cancer metastasis. The antagonistic action of BCH on CXCR2 has been proposed as a therapeutic strategy for treating metastatic cancers by inhibiting chemokine signaling pathways associated with tumor growth and spread.

Biochemical Pathways

CXCR2 is activated by chemokines such as CXCL8 (IL-8) and granulocyte chemotactic protein-2 . By blocking these interactions, BCH can potentially reduce inflammation and inhibit tumor progression.

Pharmacokinetics

BCH exhibits high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in plasma from both rats and humans, indicating favorable pharmacokinetic properties for therapeutic applications. This stability suggests that BCH may be well-absorbed when administered orally, although further studies are needed to confirm its bioavailability.

Anticancer Activity

Research indicates that BCH derivatives can selectively target the sigma-2 receptor , which is implicated in various cancers and neurological disorders. For example, compounds derived from BCH have shown potential in treating cancers by modulating sigma receptor activity .

A study demonstrated that BCH derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation at concentrations below 100 μM . Notably, one derivative was identified with an IC50 value of 48 nM against CXCR2, showcasing its potential for targeted cancer therapy .

Neuropharmacological Effects

BCH has also been studied as a noncompetitive antagonist of the NMDA receptor, which is crucial in synaptic plasticity and memory function. Compounds based on BCH have been synthesized to evaluate their neuroprotective effects against neurotoxicity induced by various agents . In particular, one study reported that BCH could reverse vanadium-induced neurotoxicity in Caenorhabditis elegans, highlighting its potential in neurodegenerative disease treatment .

Toxicity Studies

Toxicity assessments have been conducted on novel N-substituted BCH derivatives designed as NMDA receptor antagonists. These studies revealed dose-dependent toxicity above 100 μM in both MDCK (kidney epithelial cells) and N2a (neuroblastoma cells), with IC50 values exceeding 150 μM for some compounds. However, certain derivatives displayed favorable toxicity profiles, suggesting a potentially acceptable therapeutic index for further development .

Summary of Research Findings

Study Findings IC50 Values
Study 1Antagonist of CXCR2; potential cancer treatment48 nM
Study 2Neuroprotective effects against vanadium toxicityNot specified
Study 3Dose-dependent toxicity in cell lines>150 μM

Eigenschaften

IUPAC Name

bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953127
Record name Bicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-98-0, 7242-92-4, 31002-73-0
Record name 2-Aminonorbornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptan-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name exo-2-Bornanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name endo-2-Aminonorbornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]heptan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Exo-2-bornanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]heptan-2-amine
Reactant of Route 2
Bicyclo[2.2.1]heptan-2-amine
Reactant of Route 3
Reactant of Route 3
Bicyclo[2.2.1]heptan-2-amine
Reactant of Route 4
Reactant of Route 4
Bicyclo[2.2.1]heptan-2-amine
Reactant of Route 5
Reactant of Route 5
Bicyclo[2.2.1]heptan-2-amine
Reactant of Route 6
Bicyclo[2.2.1]heptan-2-amine
Customer
Q & A

Q1: How do Bicyclo[2.2.1]heptan-2-amine derivatives interact with nicotinic receptors and what are the downstream effects?

A1: Studies have shown that specific this compound derivatives, particularly those with a pyridinyl substituent at the 3-position, exhibit affinity for nicotinic acetylcholine receptors (nAChRs). [, ] These compounds demonstrate subtype selectivity, with some showing preference for α4β2 over α7 nAChRs. [] The endo isomers generally displayed higher affinity compared to the exo isomers. [] Depending on the specific substitutions, these compounds can act as either agonists or antagonists at these receptors. For instance, while compounds 1a and 2a (3-(pyridin-3-yl)this compound derivatives) displayed antagonistic properties at α4β2 nAChRs, they acted as full agonists at α7 and α3β2 subtypes. [] The downstream effects of these interactions vary depending on the targeted nAChR subtype and the compound's agonist/antagonist activity.

Q2: What is the impact of structural modifications on the activity and selectivity of this compound derivatives?

A2: Structure-activity relationship (SAR) studies indicate that modifications to the this compound scaffold significantly influence its binding affinity and selectivity for different nAChR subtypes. [, ] For example, introducing a pyridinyl group at the 3-position and varying its position and substitution pattern impacted both the affinity and subtype selectivity. [, ] Furthermore, the degree of methylation on the amine group also influenced the binding affinity. [] These findings highlight the importance of specific structural features for interactions with nAChRs and the potential for fine-tuning these interactions through targeted chemical modifications.

Q3: What is known about the toxicity of this compound derivatives?

A3: Toxicity studies were conducted on novel N-substituted Bicyclo[2.2.1]heptan-2-amines designed as NMDA receptor antagonists. [] These compounds showed dose-dependent toxicity above 100 μM in both MDCK (kidney epithelial cells) and N2a (neuroblastoma cells), with IC50 values exceeding 150 μM. [] Notably, compound 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)this compound (5a) displayed a favorable toxicity profile in both cell lines, suggesting a potentially acceptable therapeutic index. [] Further research is needed to fully elucidate the toxicological profile of this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.